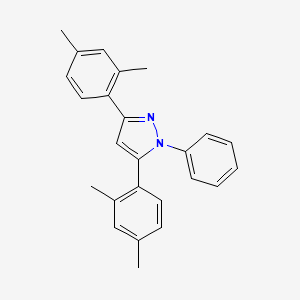
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a phenylacetamide group attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide typically involves the condensation of 2-methyl-4-oxoquinazoline with N-phenylacetamide. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality. Solvent recovery and recycling processes are also implemented to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline derivatives.
Substitution: The phenylacetamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown promise as a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-oxoquinazoline: The parent compound without the phenylacetamide group.
N-phenylacetamide: The phenylacetamide group without the quinazoline core.
Quinazoline derivatives: Other compounds with similar quinazoline structures but different substituents.
Uniqueness
2-(2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide is unique due to the combination of the quinazoline core and the phenylacetamide group. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other quinazoline derivatives. The presence of the phenylacetamide group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-(2-methyl-4-oxoquinazolin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O2/c1-12-18-15-10-6-5-9-14(15)17(22)20(12)11-16(21)19-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,19,21) |
InChI Key |
SKLVQKYAHCRFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-Butyl-5-(1,3,6-trimethyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10928931.png)
![1-ethyl-3-methyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10928938.png)
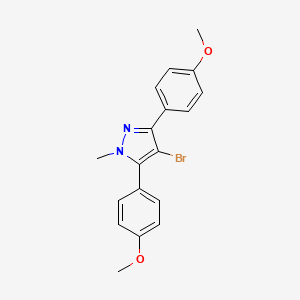
![1-{[3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10928956.png)
![methyl 4-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10928958.png)
![6-(furan-2-yl)-3-methyl-N-[1-(4-methylphenyl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10928965.png)
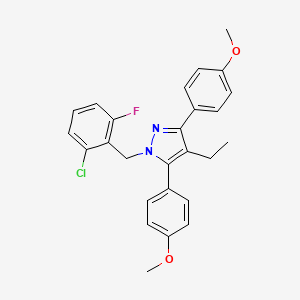
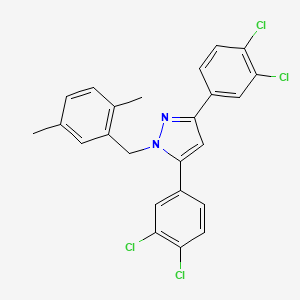

![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10928986.png)
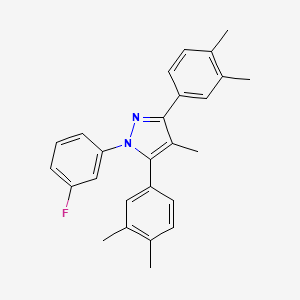
![1-(4-{[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10928996.png)
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10928997.png)
